5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

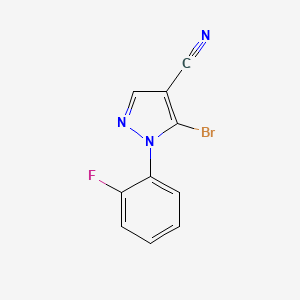

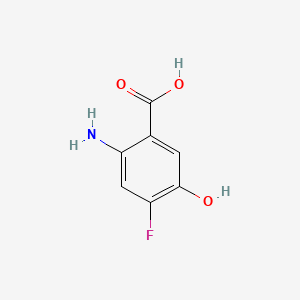

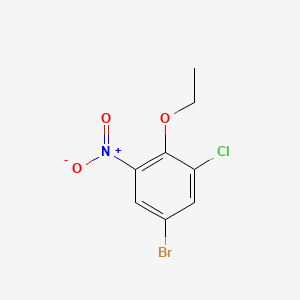

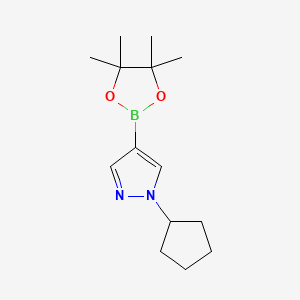

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is a chemical compound with the CAS Number: 1365272-18-9 . Its molecular formula is C8H7BrClNO3 . It has a molecular weight of 280.51 .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is represented by the linear formula: C8H7BrClNO3 . The compound has a complexity of 211 and a monoisotopic mass of 278.92978 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene include a molecular weight of 280.5 . The compound has a covalently-bonded unit count of 1 . It has a topological polar surface area of 55Ų . The compound has a rotatable bond count of 2 .Scientific Research Applications

Electrophilic Aromatic Substitution Reactions

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is a versatile compound for electrophilic aromatic substitution reactions. Let’s break down its applications:

Nitration: The nitro group in this compound serves as a meta-directing group. As a result, the first step in its synthesis should be nitration. This property makes it useful in multistep syntheses .

Bromination: The bromine atom in the compound allows for further functionalization. Researchers can selectively brominate the compound to introduce new substituents, leading to diverse derivatives.

Analytical Chemistry

Researchers use 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene as a reference standard in analytical chemistry. .

Mechanism of Action

Mode of Action

The mode of action of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is likely to involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes further reactions, leading to the final product .

Pharmacokinetics

Its molecular weight of 28051 suggests that it could potentially be absorbed and distributed in the body

Result of Action

Given its potential for electrophilic aromatic substitution , it could potentially lead to changes in the structure and function of target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene. For instance, its stability may be affected by temperature, as suggested by its storage conditions of 2-8°C . Additionally, its efficacy could be influenced by factors such as pH, presence of other molecules, and the specific biological environment within the body.

properties

IUPAC Name |

5-bromo-1-chloro-2-ethoxy-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTUDOOUHIAOAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742879 |

Source

|

| Record name | 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene | |

CAS RN |

1365272-18-9 |

Source

|

| Record name | 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B578652.png)

![3-(5-Isopropyl-[1,2,4]oxadiazol-3-yl)-piperidine](/img/structure/B578658.png)

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B578666.png)